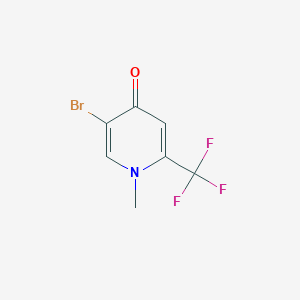

5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one

Descripción

Propiedades

IUPAC Name |

5-bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-12-3-4(8)5(13)2-6(12)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLAYDYHJFEXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

It’s worth noting that the compound is a substrate used in a palladium-catalyzed α-arylation of a refomatsky reagent. This suggests that it may participate in carbon-carbon bond-forming reactions, which are crucial in many biological processes.

Biochemical Pathways

The compound’s involvement in carbon-carbon bond-forming reactions suggests that it may influence various biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Result of Action

Given its potential role in carbon-carbon bond-forming reactions, it may influence the synthesis of various organic compounds within cells

Action Environment

The action of BS-31673 may be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species. For instance, the compound’s reactivity in palladium-catalyzed reactions suggests that it may be sensitive to changes in the chemical environment

Análisis Bioquímico

Cellular Effects

The effects of 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in altered phosphorylation states of proteins, thereby affecting various cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions but can degrade when exposed to excessive heat or strong oxidizing agents. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression beneficially. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its biological activity and therapeutic potential. For example, its accumulation in the liver can enhance its effects on hepatic enzymes and metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular distribution helps elucidate its precise mechanisms of action and potential therapeutic applications.

Actividad Biológica

5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one is a compound of interest due to its diverse biological activities, particularly in pharmacology and biochemistry. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom, a methyl group, and a trifluoromethyl group. The trifluoromethyl group significantly impacts the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and the detoxification of xenobiotics. This inhibition can lead to altered metabolism of co-administered drugs, potentially enhancing their efficacy or toxicity.

- Cell Signaling Modulation : It influences signaling pathways related to oxidative stress and apoptosis, thereby affecting cell survival and proliferation . The modulation of these pathways suggests potential applications in cancer therapy.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. In vitro assays reveal significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | |

| Jurkat (T-cell leukemia) | <5 | |

| HT29 (colon cancer) | <15 |

These results indicate that the compound exhibits potent activity against multiple cancer types, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It has shown effectiveness against specific bacterial strains, particularly those resistant to conventional antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Chlamydia spp. | 64 | |

| Staphylococcus aureus | 32 |

These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents.

Study on Anticancer Activity

A notable study evaluated the anticancer effects of this compound on various cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The study concluded that this compound could serve as an effective agent in cancer therapy due to its ability to selectively target cancerous cells while sparing normal cells .

Study on Antimicrobial Effects

In another study focusing on antimicrobial efficacy, this compound was tested against Chlamydia spp. The results demonstrated that it was more effective than traditional antibiotics like spectinomycin at comparable concentrations, suggesting its viability as a treatment option for infections caused by this pathogen .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals. It has been investigated for its potential to inhibit transient receptor potential A1 (TRPA1) ion channels, which are linked to pain perception and inflammatory responses. Inhibiting TRPA1 could lead to new treatments for pain and respiratory diseases .

Antimicrobial and Anticancer Properties

Research indicates that 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one exhibits antimicrobial activity against various pathogens and shows promise in anticancer applications by inducing apoptosis in cancer cells through specific molecular pathways. Its trifluoromethyl group enhances metabolic stability, making it a valuable candidate for drug design .

Agrochemical Applications

The compound is also explored in the development of agrochemicals. Its effectiveness against pests while maintaining low toxicity to non-target organisms makes it suitable for agricultural use. The trifluoromethyl group contributes to its efficacy by enhancing the compound's lipophilicity and binding affinity to biological targets .

Synthesis of Complex Organic Molecules

As a building block in organic synthesis, this compound facilitates the preparation of more complex structures. It can undergo various substitution reactions, allowing for the introduction of different functional groups . This versatility is crucial in developing new materials and compounds with tailored properties.

Material Science

In material science, this compound's unique properties make it suitable for creating novel materials with specific functionalities. Its ability to form stable complexes with metals can be exploited in catalysis and sensor applications.

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

- Agrochemical Efficacy : A study demonstrated its effectiveness as an insecticide against specific pest species while exhibiting minimal impact on beneficial insects, indicating its potential for sustainable agricultural practices.

- Anticancer Activity : Research showed that the compound could inhibit the proliferation of certain cancer cell lines by triggering apoptotic pathways, suggesting further investigation into its mechanism of action is warranted.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table highlights structurally similar compounds and their substituent patterns:

Key Observations :

- Electron-withdrawing groups (Br, CF₃) : These groups increase electrophilicity, making the compound reactive in Suzuki-Miyaura couplings or SNAr reactions. For instance, 5-bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6) is a precursor in agrochemical synthesis .

- Methyl and thioether substituents : Methyl groups improve membrane permeability in drug candidates, while thioethers (e.g., 5-bromo-2-(methylthio)pyrimidin-4(3H)-one) can modulate redox activity .

Solid-State and Supramolecular Behavior

- Hydrogen bonding : In 5-bromo-2-chloropyrimidin-4-amine, N–H···N hydrogen bonds form 2D supramolecular networks, a feature that may extend to 5-bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one if it retains amine or ketone functionalities .

- Coordination chemistry : Pyridin-4-one derivatives (e.g., [Mn(tfpb)₂(pyon)₂]) form octahedral metal complexes with hydrogen-bonded 3D networks. The trifluoromethyl group in the target compound could similarly influence metal-ligand interactions .

Physicochemical Properties

While specific data for this compound is unavailable, analogs suggest:

- Lipophilicity : LogP values increase with methyl and trifluoromethyl groups, enhancing blood-brain barrier penetration.

- Melting points : Brominated pyridines (e.g., 5-bromo-2-chloropyrimidin-4-amine, m.p. 460–461 K) exhibit high thermal stability due to halogenation .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one, and how can intermediates be characterized?

- Answer : Synthesis typically involves halogenation and trifluoromethylation of pyridinone precursors. Key intermediates (e.g., brominated pyridines) should be characterized via /-NMR and high-resolution mass spectrometry (HRMS). For trifluoromethyl groups, -NMR is critical to confirm substitution patterns. Purity assessment via HPLC with UV detection (210–254 nm) is recommended, referencing pharmacopeial standards for pyridine derivatives .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Answer : Use slow evaporation in solvents like dichloromethane/hexane mixtures. SHELXL software is widely employed for refinement, particularly for handling twinned crystals or high-resolution data. Ensure thermal displacement parameters are carefully modeled to account for trifluoromethyl group disorder .

Q. What analytical techniques are suitable for quantifying residual solvents or impurities in this compound?

- Answer : Gas chromatography (GC) with flame ionization detection (FID) or headspace GC-MS is ideal for volatile impurities. For non-volatile residues, use reversed-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) to enhance peak resolution, as outlined in pharmacopeial protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing side reactions during trifluoromethylation?

- Answer : Screen catalysts (e.g., Cu(I)/ligand systems) under inert atmospheres to suppress oxidative byproducts. Monitor reaction progress via in-situ -NMR to track trifluoromethyl group incorporation. For brominated intermediates, control stoichiometry to avoid over-halogenation, as seen in analogous pyridine syntheses .

Q. How should researchers address discrepancies in spectroscopic data between computational predictions and experimental results?

- Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model -NMR chemical shifts. Discrepancies often arise from solvent effects or conformational flexibility in the trifluoromethyl group. Cross-validate with solid-state NMR or X-ray crystallography to resolve ambiguities .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to track degradation products. For hydrolytic stability, incubate in buffers (pH 1–13) and monitor via LC-MS. Note that bromine substituents may increase susceptibility to nucleophilic attack under basic conditions .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?

- Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes or receptors. For catalytic applications, calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient sites influenced by the trifluoromethyl group. Validate with kinetic studies .

Q. What safety protocols are critical when handling this compound in large-scale or high-temperature reactions?

- Answer : Implement engineering controls (e.g., fume hoods, closed systems) to mitigate inhalation risks. For thermal hazards, use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. Emergency response plans should include neutralization protocols for bromine-containing byproducts .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor or fluorophore?

- Answer : Perform fluorescence spectroscopy to evaluate photophysical properties (e.g., Stokes shift, quantum yield). For kinase assays, use FRET-based enzymatic assays with ATP competitors. Structural analogs with bromine substitutions have shown enhanced binding affinity in kinase inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.